(S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone
Overview
Description
(S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone (BCMP) is an organic compound used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is a chiral compound, meaning it has two different forms, (S) and (R) enantiomers, which are mirror images of each other. BCMP is used in the synthesis of various compounds due to its ability to act as an intermediate in organic chemistry. BCMP is also used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds.
Mechanism Of Action
(S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone acts as an intermediate in organic chemistry, meaning it is used to facilitate the synthesis of other compounds. In the first step of the synthesis, (S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone is formed from the reaction of a substituted benzyl chloride with methyl 2-pyrrolidone in the presence of a base. In the second step, the (S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone product is oxidized with hydrogen peroxide, resulting in the formation of the desired (S)-1-benzyl-5-chloromethyl-2-pyrrolidinone.
Biochemical And Physiological Effects
(S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone is an organic compound and is not believed to have any direct biochemical or physiological effects on humans. However, due to its use in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other compounds, it is important to consider the potential effects of these compounds on humans.
Advantages And Limitations For Lab Experiments
One of the advantages of (S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone is that it is a chiral compound, meaning it has two different forms, (S) and (R) enantiomers, which are mirror images of each other. This allows for the synthesis of various chiral compounds, which are important in the development of new drugs. Additionally, (S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone is relatively easy to synthesize, making it suitable for use in laboratory experiments.
However, there are some limitations to using (S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it can be difficult to purify (S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone, as the desired product can be contaminated with impurities.
Future Directions
There are a number of potential future directions for (S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone. One potential direction is to explore its use in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Additionally, research could be done to explore ways to improve the solubility and purification of (S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone. Finally, research could be done to explore the potential use of (S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone in other applications, such as catalysis or drug delivery.
Scientific Research Applications
(S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone has been used in a variety of scientific research applications. It has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds. (S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone has also been used in the synthesis of chiral compounds, which are important in the development of new drugs. Additionally, (S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone has been used in the synthesis of various intermediates, which are important in the development of new drugs.
properties
IUPAC Name |
(5S)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-8-11-6-7-12(15)14(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRQAOCSBBICOV-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1CCl)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@@H]1CCl)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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